Cas no 15198-08-0 (Benzoyl chloride, 2-hydroxy-4-methoxy-)

Benzoyl chloride, 2-hydroxy-4-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride, 2-hydroxy-4-methoxy-
- 2-Hydroxy-4-methoxybenzoyl chloride
- SCHEMBL3124091
- LNNDXQSWYNEJAS-UHFFFAOYSA-N
- 15198-08-0
- DTXSID70630777
- 2-Hydroxy-4-methoxy-benzoyl Chloride
- DA-09971
-
- MDL: MFCD11169662
- Inchi: InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3
- InChI Key: LNNDXQSWYNEJAS-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)C(=O)Cl)O
Computed Properties
- Exact Mass: 186.0083718g/mol
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 46.5Ų
Benzoyl chloride, 2-hydroxy-4-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003099-1g |
2-Hydroxy-4-methoxybenzoyl chloride |
15198-08-0 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A014003099-250mg |
2-Hydroxy-4-methoxybenzoyl chloride |
15198-08-0 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A014003099-500mg |
2-Hydroxy-4-methoxybenzoyl chloride |
15198-08-0 | 97% | 500mg |
806.85 USD | 2021-06-22 |
Benzoyl chloride, 2-hydroxy-4-methoxy- Related Literature
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1. 183. The chemistry of fungi. Part X. The synthesis of 4-hydroxy-3-acetylcoumarinsG. G. Badcock,F. M. Dean,Alexander Robertson,W. B. Whalley J. Chem. Soc. 1950 903
Additional information on Benzoyl chloride, 2-hydroxy-4-methoxy-
2-Hydroxy-4-Methoxybenzoyl Chloride (CAS No. 15198-08-0): An Overview of Its Properties, Applications, and Recent Research
2-Hydroxy-4-methoxybenzoyl chloride (CAS No. 15198-08-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique chemical structure, which includes a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzoyl chloride moiety. The combination of these functional groups imparts distinct reactivity and properties that make it a valuable reagent in various chemical processes.
The chemical structure of 2-hydroxy-4-methoxybenzoyl chloride is represented by the formula C9H9O3Cl. The presence of the hydroxyl and methoxy groups on the aromatic ring enhances its reactivity, making it an excellent electrophile in nucleophilic substitution reactions. This reactivity is crucial for its applications in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials.
In the realm of pharmaceutical research, 2-hydroxy-4-methoxybenzoyl chloride has been extensively studied for its potential as a building block in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of 2-hydroxy-4-methoxybenzoyl chloride as a key intermediate in the synthesis of anti-inflammatory agents with improved efficacy and reduced side effects. The compound's ability to form stable amide bonds with amino acids and peptides makes it an attractive candidate for drug design.
Beyond pharmaceuticals, 2-hydroxy-4-methoxybenzoyl chloride has found applications in materials science, particularly in the development of advanced polymers and coatings. Its reactivity with various nucleophiles allows for the creation of functionalized polymers with tailored properties. A notable example is its use in the synthesis of polyurethanes with enhanced thermal stability and mechanical strength. These polymers have potential applications in industries such as automotive, aerospace, and electronics.
The synthesis of 2-hydroxy-4-methoxybenzoyl chloride typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride (SOCl2). This process is well-documented in the literature and is known for its high yield and purity. The resulting product can be further purified using techniques such as distillation or recrystallization to ensure its suitability for high-purity applications.
In terms of safety and handling, 2-hydroxy-4-methoxybenzoyl chloride should be managed with care due to its reactive nature. It is recommended to handle this compound under inert conditions to prevent unwanted side reactions. Proper personal protective equipment (PPE) should be worn, including gloves, goggles, and a lab coat, to minimize exposure risks.
Recent advancements in green chemistry have also focused on developing more sustainable methods for the synthesis of 2-hydroxy-4-methoxybenzoyl chloride. Researchers are exploring alternative reagents and catalysts that can reduce environmental impact while maintaining high yields and selectivity. For example, a study published in *Green Chemistry* demonstrated the use of microwave-assisted synthesis to produce 2-hydroxy-4-methoxybenzoyl chloride with reduced energy consumption and waste generation.
The future outlook for 2-hydroxy-4-methoxybenzoyl chloride is promising, driven by ongoing research into new applications and improved synthetic methods. As scientists continue to uncover novel uses for this compound, it is likely to play an increasingly important role in various industries. Its unique combination of reactivity and functional groups makes it a valuable tool for chemists working at the forefront of organic synthesis and materials science.
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